molecular formula C16H17FN4O4 B6179613 1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 74011-53-3

1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6179613
CAS No.: 74011-53-3
M. Wt: 348.33 g/mol
InChI Key: VQHCDBIVTDIKDV-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as N-Nitroso Norfloxacin, is a synthetic organic compound with a complex molecular structure. It is a derivative of quinoline and is known for its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from quinoline derivatives. The process typically involves:

  • Nitration of quinoline to introduce the nitroso group.

  • Fluorination to add the fluorine atom at the 6th position.

  • Piperazine addition to form the piperazinyl group at the 7th position.

  • Ethylation to introduce the ethyl group at the 1st position.

  • Oxidation to form the 4-oxo group.

  • Carboxylation to introduce the carboxylic acid group at the 3rd position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in controlled environments to ensure purity and safety. Large-scale production involves the use of reactors and purification systems to achieve high yields and eliminate impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions are common, especially with nucleophiles replacing the nitroso group or other substituents on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, basic conditions.

  • Substitution: Nucleophiles like ammonia, amines, or halides under various conditions.

Major Products Formed:

  • Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: Derivatives with different substituents on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial infections.

Medicine: N-Nitroso Norfloxacin is used in the treatment of bacterial infections, including urinary tract infections, gastrointestinal infections, and respiratory infections.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds and is used in research and development for new drug formulations.

Mechanism of Action

The compound exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial cell death.

Molecular Targets and Pathways:

  • DNA gyrase

  • Topoisomerase IV

Comparison with Similar Compounds

  • Norfloxacin

  • Ciprofloxacin

  • Ofloxacin

  • Enoxacin

Uniqueness: 1-Ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural modifications, which enhance its antimicrobial activity and stability compared to other quinoline derivatives.

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Properties

CAS No.

74011-53-3

Molecular Formula

C16H17FN4O4

Molecular Weight

348.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H17FN4O4/c1-2-19-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)19)20-3-5-21(18-25)6-4-20/h7-9H,2-6H2,1H3,(H,23,24)

InChI Key

VQHCDBIVTDIKDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)N=O)F)C(=O)O

Purity

95

Origin of Product

United States

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